Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate
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Overview
Description
Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate is a chemical compound with the molecular formula C18H27ClN2O6S and a molecular weight of 434.93 g/mol . This compound is characterized by the presence of a sulfonyl group, a nitrophenyl group, and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate typically involves the reaction of undecanoic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Reduction: Amino derivative of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Undecanoic acid derivative
Scientific Research Applications
Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The long aliphatic chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-{[(2-bromo-5-nitrophenyl)sulfonyl]amino}undecanoate
- Methyl 11-{[(2-chloro-4-nitrophenyl)sulfonyl]amino}undecanoate
- Methyl 11-{[(2-chloro-5-methylphenyl)sulfonyl]amino}undecanoate
Uniqueness
Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. The combination of these functional groups with the long aliphatic chain provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C18H27ClN2O6S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
methyl 11-[(2-chloro-5-nitrophenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C18H27ClN2O6S/c1-27-18(22)10-8-6-4-2-3-5-7-9-13-20-28(25,26)17-14-15(21(23)24)11-12-16(17)19/h11-12,14,20H,2-10,13H2,1H3 |
InChI Key |
HDEFVENRBJNRRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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